ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-3-25-18(21)16-17(12-6-4-5-7-15(12)26-16)27(22,23)20-13-10-11(19)8-9-14(13)24-2/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDULNKJCZSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- The 5-chloro-2-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance binding specificity in biological targets compared to the purely electron-donating 4-methylphenyl group in the methyl-substituted analog .
- The trifluoromethyl group in the pyrrole-substituted analog significantly increases lipophilicity and metabolic stability, whereas the sulfamoyl group in the target compound may facilitate hydrogen bonding with enzymes or receptors.
Synthetic Utility
- The sulfamoyl group in the target compound and its methyl-substituted analog provides a handle for further functionalization (e.g., nucleophilic substitution), whereas the pyrrole and trifluoromethyl groups in the analog from are more suited for aromatic stacking interactions in drug design.
Research Findings and Methodological Context
For example:
- SHELXL is widely used for refining small-molecule crystal structures, which would aid in confirming the stereochemistry of the sulfamoyl and ester groups.
Preparation Methods
Cyclization of Thiophene Derivatives
Cyclization reactions are critical for constructing the benzothiophene ring. A common approach involves the use of 2-thiophenecarboxaldehyde derivatives, which undergo chlorination and subsequent annulation. For instance, 5-chloro-2-thiophenecarboxaldehyde can be synthesized via chlorination of 2-thiophenecarboxaldehyde using chlorine gas in ethyl acetate/water solvent systems. This intermediate is pivotal for introducing the chloro substituent at the 5-position of the thiophene ring, a feature retained in the final compound.
Functionalization with Acetyl Groups
Sulfamoyl Group Introduction
The sulfamoyl group [(5-chloro-2-methoxyphenyl)sulfamoyl] is introduced via sulfonylation followed by amine coupling.
Oxidative Chlorination to Sulfonyl Chloride
Oxidative chlorination of thioether intermediates using chlorine gas converts benzylthio groups to sulfonyl chlorides. For instance, bubbling chlorine gas through a solution of 3-acetyl-5-chloro-2-(benzylthio)thiophene in ethyl acetate/water (90:10 to 96:4 ratio) yields 3-acetyl-5-chloro-2-thiophenesulfonyl chloride . This reaction requires precise temperature control (-5°C to 30°C) to prevent over-chlorination.
Amine Coupling to Form Sulfonamide
The sulfonyl chloride intermediate reacts with 5-chloro-2-methoxyaniline in the presence of a base (e.g., aqueous ammonia) to form the sulfonamide bond. This step is typically conducted at 0–20°C to minimize side reactions, with pH adjusted to 9–10 using concentrated hydrochloric acid. The resulting 3-acetyl-5-chloro-2-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene is isolated via extraction with solvents like dichloromethane and recrystallized from ethanol/water mixtures.
Esterification and Final Modifications
The ethyl ester group at the 2-position of the benzothiophene core is introduced early in the synthesis to streamline downstream reactions.
Esterification of Carboxylic Acid
If the benzothiophene intermediate contains a carboxylic acid group, esterification is performed using ethanol in the presence of an acid catalyst (e.g., sulfuric acid). For example, refluxing 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylic acid with excess ethanol yields the ethyl ester. Alternatively, the ester group may be introduced during cyclization by starting with ethyl 2-thiophenecarboxylate derivatives.
Reaction Optimization and Challenges
Temperature and Solvent Control
Impurity Mitigation
-
Dibromo Impurities : Controlled bromination (e.g., using stoichiometric pyridinium bromide perbromide) limits dibromo byproducts to <10%.
-
Recrystallization : Ethanol/water recrystallization (3:1 ratio) enhances purity to >95%.
Analytical Characterization
Post-synthesis, the compound is characterized using:
-
HPLC : Purity analysis (e.g., 92–96% purity achieved in patent examples).
-
Mass Spectrometry : Molecular ion peak at m/z 443.89 confirms the molecular formula C₁₈H₁₅ClFNO₅S₂ .
-
¹H/¹³C NMR : Peaks corresponding to the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), sulfamoyl group (δ 7.2–7.8 ppm for aromatic protons), and methoxy group (δ 3.8 ppm).
Industrial-Scale Considerations
The one-pot methodology described in patent CN108840854B reduces production costs by eliminating intermediate isolation steps. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Chlorine Molar Ratio | 1.05:1 to 1.5:1 |
| Reaction Temperature | -5°C to 25°C |
| NaOH Concentration | 20–30% (w/w) |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include sulfamoylation at the 3-position and carboxylation at the 2-position. Optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during sulfamoyl group introduction to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Reaction Time : Monitor via TLC to prevent over-reaction, especially during esterification.
Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios (e.g., distinguishing methoxy vs. chloro signals).
- Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+) and isotopic patterns (chlorine atoms).
- FT-IR : Validate sulfamoyl (S=O stretching ~1350 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
Cross-reference data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Q. What are the primary considerations for designing in vitro assays to evaluate biological potential?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
- Stability : Assess compound integrity in assay buffers (e.g., pH 7.4, 37°C) via HPLC over 24 hours.
- Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only controls.
Use cell lines with relevant target expression (e.g., cancer models for kinase inhibition studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition results with cell-based viability assays (e.g., MTT vs. ATP-luminescence).
- Assay Conditions : Adjust ionic strength or co-factor concentrations (e.g., Mg²+ for ATP-binding proteins).
- Structural Analogs : Compare activity trends with derivatives (e.g., chloro vs. fluoro substituents) to identify pharmacophore requirements.
Cross-disciplinary collaboration (e.g., molecular dynamics simulations) can reconcile mechanistic discrepancies .
Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence reactivity in synthetic pathways?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ values (chloro: σ_para = +0.23; methoxy: σ_para = -0.27) to predict reaction rates.
- DFT Calculations : Model transition states to assess steric/electronic barriers during sulfamoylation.
Experimental validation via substituent-swapping (e.g., replacing methoxy with ethoxy) can isolate electronic contributions .
Q. What statistical experimental design (DoE) approaches optimize yield and purity?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) in a 2³ matrix to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., parabolic yield vs. temperature).
Use software (e.g., JMP, Minitab) to analyze significance (p < 0.05) and generate contour plots for optimization .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition vs. cellular activity data?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake limitations.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding.
- Metabolite Screening : Use LC-MS to detect intracellular degradation products that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
